molecular formula C10H11N3S2 B5777969 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea

Cat. No.: B5777969
M. Wt: 237.3 g/mol
InChI Key: GWKKBCUYRXAISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole structure.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug with a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylthiourea is unique due to its combination of a thiazole ring with a phenylthiourea group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKKBCUYRXAISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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